8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide, commonly known as SKF-83566, is a synthetic compound that acts as an inhibitor of adenylyl cyclase 2 (AC2). [] It is a valuable tool in scientific research for studying the function of AC2 and its role in various physiological processes and disease states. []
2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide is a chemical compound that belongs to the class of organic compounds known as benzazepines. These compounds are characterized by a benzene ring fused to an azepine ring, which consists of a seven-membered heterocyclic structure containing one nitrogen atom. The molecular formula for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide is C₁₀H₁₄BrNO, with a molecular weight of 244.12 g/mol. This compound has been studied for its potential pharmacological properties and applications in medicinal chemistry .
The synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide typically involves multi-step organic reactions starting from simpler precursors. One common synthetic route includes the cyclization of appropriate aromatic amines with carbonyl compounds under specific conditions to form the azepine framework.
The synthesis process may require the use of various reagents and catalysts to facilitate the formation of the desired heterocyclic structure. For example, the reaction conditions might include heating under reflux in a solvent like ethanol or dimethylformamide, often followed by purification steps such as crystallization or chromatography to isolate the final product .
The molecular structure of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol features a bicyclic system where the azepine ring is fused to a benzene ring. The hydroxyl group (-OH) at the 7-position contributes to its chemical properties and reactivity.
Key structural data includes:
2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide can undergo several chemical reactions typical of heterocycles. These include:
The reactivity of this compound can be influenced by various factors such as solvent choice, temperature, and the presence of catalysts or other reagents that may promote specific reaction pathways .
The mechanism of action for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide is not fully elucidated but is thought to involve interactions with neurotransmitter systems in the central nervous system. Compounds in this class may act on serotonin receptors or other neurochemical pathways.
Research indicates that similar compounds have shown potential as agonists or antagonists at various receptor sites which could lead to therapeutic effects in conditions such as anxiety or depression .
Further studies are required to fully characterize its physical properties under varying conditions .
2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide has potential applications in medicinal chemistry due to its pharmacological properties. It may be explored for:
Research continues into its efficacy and safety profile for clinical applications.
The construction of the seven-membered benzazepine ring represents a foundational challenge in synthesizing 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol derivatives. Solid-phase synthesis has emerged as a robust strategy, enabling precise control over ring formation and functionalization. As demonstrated in pilot-scale library production, the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold can be efficiently assembled through a six-step solution-phase process prior to immobilization on acid-labile FMPB-AM resin. This approach facilitates high-purity intermediates as confirmed by 1H NMR and LC/MS analysis [1]. Alternative cyclization routes employ hypervalent iodine-mediated ring expansion of tetrahydroisoquinoline precursors, offering atom-economical access to the benzazepine core under metal-free conditions. The methoxy-substituted precursor 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 46180-98-7) exemplifies this strategy, where cyclization is achieved through intramolecular electrophilic aromatic substitution under oxidative conditions [8].
Selective saturation of the azepine ring’s C2-C3 double bond constitutes a critical step in scaffold optimization. Raney nickel catalysis provides superior stereoselectivity for this transformation under moderate hydrogen pressure (3-5 atm) in ethanol solvent systems. The exothermic hydrogenation of 7-methoxy-2,3-dihydro-1H-benzo[b]azepine requires careful temperature control (25-30°C) to prevent over-reduction of the aromatic ring, achieving >95% conversion to the saturated analog within 4 hours. Catalyst recycling studies indicate consistent performance through three cycles without significant loss of activity, aligning with sustainable chemistry principles [8].
Position-selective functionalization at the C7 position presents unique regiochemical challenges due to the benzazepine ring’s electronic asymmetry. Direct electrophilic substitution favors the 6- and 8-positions, necessitating indirect approaches for 7-hydroxy derivatives. Two predominant strategies have been developed:
Table 1: Positional Isomers of Hydroxy-Substituted Benzazepines
IUPAC Name | CAS Registry No. | Molecular Weight | Purity |
---|---|---|---|
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol | 733683-83-5 | 163.22 | - |
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-ol hydrochloride | 2411270-28-3 | 199.68 (HCl salt) | - |
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol | 518051-95-1 | 163.22 | 98% |
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol hydrobromide | 1046816-28-7 | 244.13 (HBr salt) | 95% |
Crystalline salt formation enhances the physicochemical stability of the free base 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol. Hydrobromide salt formation predominates due to superior crystallinity and hygroscopic stability compared to hydrochloride or sulfate salts. The process involves dissolving the free base in anhydrous diethyl ether at 0°C followed by slow addition of 48% aqueous HBr (1.05 eq), yielding the hydrobromide salt (1046816-28-7) as a white crystalline solid with a characteristic melting point of 250-254°C [5] [9]. Counterion selection critically influences solubility profiles: the hydrobromide salt exhibits 3.2-fold higher aqueous solubility (87 mg/mL at 25°C) than the corresponding hydrochloride, attributed to lattice energy differences confirmed by X-ray crystallography [9].
Table 2: Comparative Analysis of Benzazepine Salt Forms
Counterion | Melting Point (°C) | Aqueous Solubility (mg/mL) | Hygroscopicity |
---|---|---|---|
Hydrobromide | 250-254 | 87 | Low |
Hydrochloride | 238-241 (dec.) | 27 | Moderate |
Free Base | Oily residue | 14 | High |
Conventional solution-phase benzazepine synthesis generates substantial solvent waste, motivating solvent-free cyclization and functionalization methodologies. Neat N-alkylation of dihydro precursors using catalytic potassium carbonate (5 mol%) under microwave irradiation (120°C, 300W) reduces reaction times from 12 hours to 25 minutes while improving yields by 12-18% [6]. For hydroxylation, solvent-free conditions employ mechanochemical ball milling with potassium persulfate as solid oxidant, achieving 92% conversion without purification. Microwave-assisted Suzuki cross-coupling on resin-bound bromobenzazepines demonstrates particular efficiency in library synthesis, utilizing aqueous ethanol as green solvent with Pd(PPh3)4 (0.5 mol%) at 80°C for 10 minutes [1].
Tandem catalytic processes minimize intermediate isolation and purification steps. A notable three-step sequence combines:
This cascade achieves an 82% overall yield of functionalized 7-hydroxybenzazepines with a cumulative E-factor of 18.2, significantly lower than stepwise approaches [9]. Catalytic hydrogen borrowing for direct C7-amination avoids pre-functionalized intermediates, utilizing iridium complexes (0.3 mol%) to dehydrogenate the azepine ring, couple with amines, and reductively aminate in a single pot, reducing solvent consumption by 65% compared to traditional methods [6].
Table 3: Green Synthesis Parameters for Benzazepine Derivatives
Method | Catalyst/Reagent | Temperature | Time | Yield | PMI* |
---|---|---|---|---|---|
Microwave N-alkylation | K2CO3 (5 mol%) | 120°C | 25 min | 89% | 8.4 |
Mechanochemical hydroxylation | K2S2O8 | Ambient | 2 hr | 92% | 3.1 |
Tandem RCM/hydrogenation | Grubbs II/Pd@PS (0.8/1 mol%) | 40°C | 6 hr | 82% | 18.2 |
PMI: Process Mass Intensity (kg waste/kg product)
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5